molecular formula C20H17N3O7 B11697002 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide

Cat. No.: B11697002
M. Wt: 411.4 g/mol
InChI Key: HSIFYKIPYVDRDE-UHFFFAOYSA-N
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Description

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide is a complex organic compound characterized by its unique molecular structure This compound features a phenyl ring substituted with a 3,5-dinitrophenoxy group and a furan-2-ylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of phenol to obtain 3,5-dinitrophenol, which is then reacted with 4-bromophenol to form 3,5-dinitrophenoxyphenol. This intermediate is further reacted with furan-2-carbaldehyde in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the phenyl and furan rings.

Scientific Research Applications

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methoxyethyl)propanamide
  • 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide
  • 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-pyridinylmethyl)propanamide

Uniqueness

Compared to similar compounds, 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide is unique due to its specific substitution pattern and the presence of both nitro and furan groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17N3O7

Molecular Weight

411.4 g/mol

IUPAC Name

3-[4-(3,5-dinitrophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C20H17N3O7/c24-20(21-13-18-2-1-9-29-18)8-5-14-3-6-17(7-4-14)30-19-11-15(22(25)26)10-16(12-19)23(27)28/h1-4,6-7,9-12H,5,8,13H2,(H,21,24)

InChI Key

HSIFYKIPYVDRDE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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